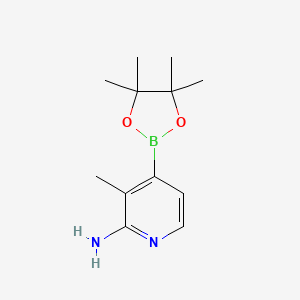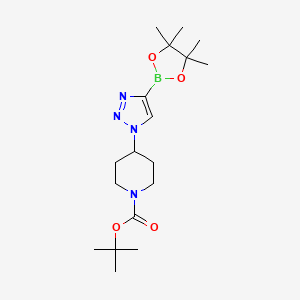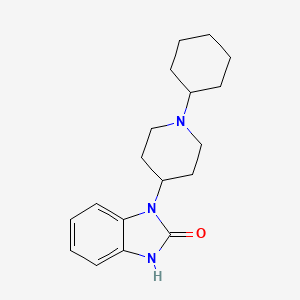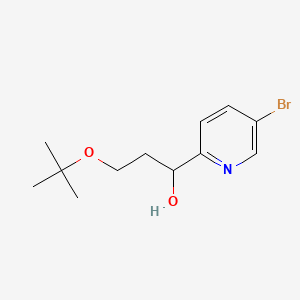
Ethyl 3-methoxyquinoxaline-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-methoxyquinoxaline-6-carboxylate is a nitrogen-containing heterocyclic compound It belongs to the quinoxaline family, which is known for its diverse pharmacological properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-methoxyquinoxaline-6-carboxylate typically involves the condensation of o-phenylenediamine with diethyl oxalate, followed by methoxylation. The reaction conditions often require a base catalyst and an organic solvent under reflux .
Industrial Production Methods: Industrial production methods for this compound focus on optimizing yield and purity. Green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are increasingly being adopted to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 3-methoxyquinoxaline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline-6-carboxylic acid derivatives.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated quinoxalines can be used as starting materials for nucleophilic substitution reactions.
Major Products: The major products formed from these reactions include various quinoxaline derivatives with potential biological activities .
Wissenschaftliche Forschungsanwendungen
Ethyl 3-methoxyquinoxaline-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Industry: The compound is used in the synthesis of dyes and pigments due to its stable chemical structure.
Wirkmechanismus
The mechanism of action of ethyl 3-methoxyquinoxaline-6-carboxylate involves its interaction with various molecular targets. It can inhibit the growth of microorganisms by interfering with their DNA synthesis and cellular processes. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Vergleich Mit ähnlichen Verbindungen
- Ethyl 2-methylquinoline-6-carboxylate
- Ethyl 4-chloroquinoline-3-carboxylate
- Quinoxaline-2-carboxylate
Comparison: Ethyl 3-methoxyquinoxaline-6-carboxylate is unique due to its methoxy group, which enhances its solubility and biological activity compared to other quinoxaline derivatives. Its structural features allow for diverse chemical modifications, making it a versatile compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C12H12N2O3 |
|---|---|
Molekulargewicht |
232.23 g/mol |
IUPAC-Name |
ethyl 3-methoxyquinoxaline-6-carboxylate |
InChI |
InChI=1S/C12H12N2O3/c1-3-17-12(15)8-4-5-9-10(6-8)14-11(16-2)7-13-9/h4-7H,3H2,1-2H3 |
InChI-Schlüssel |
IBTWEHVRTMVTGB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC2=NC(=CN=C2C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(2-Trimethylsilyl-ethoxymethoxy)-naphthalen-2-yl]-methanol](/img/structure/B13923220.png)

![5-(1-Methyl-1h-imidazol-2-yl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13923240.png)




![3-[1-(Trifluoromethyl)vinyl]benzonitrile](/img/structure/B13923289.png)


![[4-(5-Pyrimidinyl)phenyl]acetonitrile](/img/structure/B13923309.png)



